Product packaging for D-Mannose-6-O-sulphate sodium salt(Cat. No.:)

D-Mannose-6-O-sulphate sodium salt

Cat. No.: B12055886
M. Wt: 282.20 g/mol
InChI Key: MKFZWUBBFWXXKZ-XXIBIAAKSA-M
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Description

Contextualization within Carbohydrate Chemistry and Glycoscience

Carbohydrate chemistry and the broader field of glycoscience explore the structure, synthesis, and function of carbohydrates, or saccharides. Within this vast area of study, sulfated carbohydrates represent a significant subclass. The addition of a sulphate group to a monosaccharide, such as in D-Mannose-6-O-sulphate sodium salt, can dramatically alter its biological activity. This is because sulfation can influence how the sugar molecule interacts with proteins and other biological macromolecules. The "glycocode," which refers to the information encoded in the structure of carbohydrates, is a critical area of research, and sulfated sugars like this compound are key to deciphering this code. nih.gov The study of sulfur-containing monosaccharide derivatives is gaining substantial attention for its potential in creating compounds with valuable biological activities. mdpi.com

Distinctions and Relationships with Other Mannose Derivatives (e.g., D-Mannose-6-Phosphate)

This compound is structurally distinct from other mannose derivatives, most notably D-Mannose-6-Phosphate (M6P). While both compounds feature a modification at the 6-position of the D-mannose sugar ring, the nature of this modification is different. D-Mannose-6-O-sulphate has a sulphate group (SO₃⁻) attached, whereas M6P has a phosphate (B84403) group (PO₃²⁻). This seemingly small difference in atomic composition leads to significant variations in their chemical properties and biological roles.

M6P is a key molecule in cellular metabolism and protein trafficking. It can be converted to fructose-6-phosphate (B1210287) and enter the glycolytic pathway for energy production, or it can be used in the synthesis of glycoproteins. caymanchem.comnih.gov M6P also acts as a crucial signal for targeting lysosomal enzymes to their correct destination within the cell. wikipedia.orgnih.gov In contrast, this compound is primarily a synthetic compound used in research to probe the effects of sulfation on biological systems. biosynth.com It is found in some N-glycans on proteins and is a subject of interest for its potential to modulate the activity of receptors like the macrophage mannose receptor (CD206). nih.govscbt.comnih.gov

Here is a comparison of the key properties of these two mannose derivatives:

PropertyThis compoundD-Mannose-6-Phosphate (disodium salt hydrate)
Alternate Names Man-6SM6P
Chemical Formula C₆H₁₁NaO₉SC₆H₁₁O₉P·2Na[XH₂O]
Molecular Weight 282.20 g/mol 304.1 g/mol
Primary Role Research tool, occurs in some N-glycans scbt.comMetabolic intermediate, protein targeting signal caymanchem.comwikipedia.org
Modification Group Sulphate (SO₃⁻)Phosphate (PO₃²⁻)

Historical Perspectives on Mannose Sulfation Research

The study of sulfated molecules, particularly in the context of carbohydrates, has evolved significantly over the years. Initially, much of the focus was on larger sulfated polysaccharides like heparin and chondroitin (B13769445) sulphate, which are known for their roles in blood coagulation and connective tissue structure, respectively. acs.orgresearchgate.net Research into the sulfation of individual monosaccharides like mannose is a more recent development, driven by an increasing appreciation for the subtle yet profound effects of specific sulfation patterns on biological recognition events. The development of synthetic methods to produce specific sulfated monosaccharides, such as this compound, has been crucial for advancing this area of research. These synthetic compounds provide researchers with the tools to investigate the specific roles of sulfation in a controlled manner.

Overview of Current Research Landscape and Academic Significance

Current research involving this compound and other sulfated mannose derivatives is highly interdisciplinary, spanning organic chemistry, biochemistry, and immunology. A significant area of investigation is the role of sulfated carbohydrates in modulating the activity of immune receptors. For example, studies have explored how sulfation patterns on glycopolymers influence their interaction with the macrophage mannose receptor (CD206), a key player in both homeostasis and pathogen recognition. nih.govnih.gov

The synthesis of novel mannose derivatives containing sulfur and other heteroatoms continues to be an active area of research, with the goal of developing new glycosidase inhibitors and other biologically active compounds. mdpi.comcdnsciencepub.com Furthermore, the development of advanced analytical techniques is crucial for the structural characterization of complex sulfated glycans. acs.org The academic significance of this compound lies in its utility as a precise chemical tool to dissect the intricate roles of sulfation in biological processes, which could ultimately lead to new therapeutic strategies for a variety of diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NaO9S B12055886 D-Mannose-6-O-sulphate sodium salt

Properties

Molecular Formula

C6H11NaO9S

Molecular Weight

282.20 g/mol

IUPAC Name

sodium;[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C6H12O9S.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6?;/m1./s1

InChI Key

MKFZWUBBFWXXKZ-XXIBIAAKSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic and Biosynthetic Pathways of D Mannose 6 O Sulphate Sodium Salt

Chemical Synthesis Approaches

The chemical synthesis of D-Mannose-6-O-sulphate sodium salt can be approached through several strategies, each with its own advantages and complexities. These methods range from direct sulfation to more intricate, multi-step procedures involving protecting groups and advanced derivatization techniques.

Direct Sulfation Methodologies

Direct sulfation of D-mannose to achieve the 6-O-sulphate is a challenging endeavor due to the presence of multiple hydroxyl groups with similar reactivity. Reagents such as sulfuric acid and chlorosulfonic acid can be used for sulfation; however, these methods often lack regioselectivity, leading to a mixture of sulfated products at various positions on the mannose ring. This necessitates complex purification procedures to isolate the desired 6-O-sulfated isomer. The direct approach, while seemingly straightforward, is often hampered by low yields of the specific target compound.

Regioselective Sulfation Strategies

To overcome the lack of specificity in direct sulfation, regioselective strategies are employed. These methods involve the use of protecting groups to temporarily block all hydroxyl groups except for the one at the C-6 position, thereby directing the sulfation to the desired site.

A common approach involves the initial protection of the more reactive hydroxyl groups. For instance, the 2,3- and 4-hydroxyl groups can be protected using various chemical moieties. One such strategy is the use of an isopropylidene group to form a 2,3-O-isopropylidene-α-D-mannopyranoside. nih.gov This leaves the C-4 and C-6 hydroxyl groups available for further reaction. Subsequent selective protection of the C-4 hydroxyl group allows for the targeted sulfation of the C-6 position. After sulfation, the protecting groups are removed to yield the final D-Mannose-6-O-sulphate. The synthesis of mannose-6-phosphate (B13060355) analogues, including a sulphate, has been achieved, highlighting the feasibility of such targeted approaches. nih.gov

Another regioselective method involves the use of a 5,6-cyclic sulfate (B86663) precursor of mannofuranose. The C-6 position of this cyclic sulfate can be opened by a thiolate anion, which, after acidic hydrolysis, yields 6-S-alkyl derivatives. nih.gov While this method focuses on thio-analogs, it demonstrates the principle of using cyclic precursors to achieve regioselectivity at the C-6 position.

The table below illustrates a generalized regioselective synthesis strategy.

StepDescriptionKey Reagents
1Protection of C-2 and C-3 hydroxyls2,2-dimethoxypropane, TsOH·H₂O
2Selective protection of C-4 hydroxylBulky protecting group (e.g., silyl (B83357) ether)
3Sulfation of the free C-6 hydroxylSulfating agent (e.g., SO₃-pyridine complex)
4DeprotectionAcidic or basic hydrolysis, fluoride (B91410) source

Advanced Chemical Derivatization for Research Applications

For research purposes, D-Mannose-6-O-sulphate can be further derivatized to facilitate its use in various assays and applications. A prominent example is the incorporation of functional groups for "click chemistry." This powerful and versatile set of reactions allows for the efficient and specific covalent attachment of the sulfated mannose to other molecules, such as fluorescent probes, affinity tags, or surfaces for microarray analysis.

For instance, an azide (B81097) or alkyne handle can be introduced into the D-mannose structure prior to or after sulfation. This allows for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry, to link the sulfated sugar to a complementary functionalized partner. nih.govnih.gov Such derivatization is invaluable for studying the interactions of D-Mannose-6-O-sulphate with proteins and other biological molecules. The synthesis of mannoside clusters using click chemistry has been reported as a strategy to create multivalent ligands for studying carbohydrate-protein interactions. nih.govrsc.org

Considerations for Industrial Scale Synthesis of Research Materials

The transition from laboratory-scale synthesis to industrial production of this compound for research materials presents several challenges. Key considerations include the cost and availability of starting materials, the efficiency and scalability of the synthetic route, and the purity of the final product.

For research applications, particularly in cell-based assays or animal studies, the purity of the compound is paramount. This includes the absence of contaminants from starting materials, reagents, and byproducts. For example, the presence of endotoxins, which are components of the outer membrane of Gram-negative bacteria, can elicit strong immune responses and interfere with experimental results. Therefore, production processes for research-grade materials often incorporate steps to ensure low endotoxin (B1171834) levels. cphi-online.com

Enzymatic Synthesis Pathways

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical methods for the production of this compound. This approach leverages the catalytic power of enzymes, particularly sulfotransferases, to achieve precise sulfation.

Identification and Characterization of Specific Sulfotransferases

Sulfotransferases are a class of enzymes that catalyze the transfer of a sulfonate group (SO₃⁻) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. portlandpress.comoup.com Carbohydrate sulfotransferases are specifically involved in the sulfation of carbohydrates and are known for their high regioselectivity and stereoselectivity. oup.com

The enzymatic synthesis of D-Mannose-6-O-sulphate would require a sulfotransferase that specifically recognizes D-mannose and catalyzes the transfer of a sulfate group to the 6-O position. While the direct sulfation of free D-mannose by a specific sulfotransferase is not extensively documented in readily available literature, studies on related enzymes provide valuable insights. Heparan sulfate 6-O-sulfotransferases (HS6STs) are known to transfer a sulfate group to the 6-OH position of glucosamine (B1671600) residues within heparan sulfate chains. nih.gov The substrate specificity of these enzymes is a key area of research, with studies exploring their action on various oligosaccharide structures. lu.se

The identification and characterization of a mannose-specific 6-O-sulfotransferase would be a significant advancement for the efficient and clean production of D-Mannose-6-O-sulphate. The general approach for identifying such an enzyme would involve screening microbial or other biological sources for sulfotransferase activity towards D-mannose. Once identified, the enzyme would be characterized in terms of its substrate specificity, kinetic parameters (Kₘ and kₖₐₜ), optimal pH, and temperature.

The table below outlines the key characteristics of carbohydrate sulfotransferases relevant to the potential enzymatic synthesis of D-Mannose-6-O-sulphate.

FeatureDescriptionRelevance to D-Mannose-6-O-sulphate Synthesis
Enzyme Class SulfotransferaseCatalyzes the transfer of a sulfate group.
Donor Substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS)Universal sulfate donor for this class of enzymes. portlandpress.com
Acceptor Substrate D-mannoseThe target molecule for sulfation.
Regioselectivity 6-O positionThe desired site of sulfation.
Source Microbial, plant, or animal tissuesPotential sources for novel sulfotransferases.

While the search for a dedicated D-mannose-6-O-sulfotransferase continues, the principles of enzymatic synthesis hold great promise for the future production of this important sulfated sugar.

Substrate Specificity and Catalytic Mechanisms of Sulfotransferases

The enzymatic synthesis of D-Mannose-6-O-sulphate relies on a class of enzymes known as sulfotransferases (SULTs), specifically carbohydrate sulfotransferases (CHSTs). These enzymes catalyze the transfer of a sulfonyl group (SO₃) from a universal donor molecule to a hydroxyl group on a carbohydrate acceptor. wikipedia.org

The catalytic mechanism for carbohydrate sulfotransferases is proposed to be an in-line, SN2-like reaction. nih.gov In this process, a specific hydroxyl group of the mannose acceptor acts as a nucleophile, attacking the sulfur atom of the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.orgnih.gov This results in the transfer of the sulfate group to the carbohydrate and the release of 3'-phosphoadenosine-5'-phosphate (PAP). The active site of these enzymes contains highly conserved residues that facilitate this reaction. A key lysine (B10760008) residue is typically involved in binding the PAPS cofactor, positioning it correctly for the nucleophilic attack. wikipedia.orgnih.gov

Substrate specificity is a crucial feature of sulfotransferases, ensuring that sulfation occurs at the correct position on the correct sugar. This specificity is dictated by the unique three-dimensional structure of the enzyme's active site. nih.gov The family of carbohydrate 6-O-sulfotransferases (C6OSTs) is responsible for sulfating the C-6 position of various hexoses. oup.comresearchgate.net While enzymes with absolute specificity for mannose are not as extensively characterized as those for galactose or N-acetylglucosamine, the principles of recognition remain the same. Specificity is achieved through a network of interactions, including hydrogen bonds and electrostatic forces, between amino acid side chains in the active site and the hydroxyl groups of the carbohydrate substrate. nih.gov For instance, studies on heparan sulfate 6-O-sulfotransferase (HS6ST) show that specific tryptophan and lysine residues are critical for positioning the acceptor substrate correctly for catalysis. nih.gov This precise molecular recognition ensures that only the C-6 hydroxyl group of the intended sugar is presented for sulfation.

Table 1: Representative Carbohydrate Sulfotransferases and Their Substrates

Enzyme (Gene)AbbreviationPrimary Substrate(s)Sulfation Position
Carbohydrate sulfotransferase 1 (CHST1)KSGal6STGalactose in Keratan SulfateC-6
Carbohydrate sulfotransferase 2 (CHST2)GlcNAc6ST-1N-acetylglucosamine (GlcNAc)C-6
Carbohydrate sulfotransferase 4 (CHST4)GlcNAc6ST-2N-acetylglucosamine (GlcNAc)C-6
Heparan sulfate 2-O-sulfotransferase 1 (HS2ST1)HS2STGlucuronic acid/Iduronic acid in Heparan SulfateC-2
Heparan sulfate 3-O-sulfotransferase 1 (HS3ST1)HS3ST1N-sulfoglucosamine in Heparan SulfateC-3

Genetic Engineering for Recombinant Sulfotransferase Production

The limited availability of sulfotransferases from natural sources makes recombinant protein production an essential tool for their study and application in enzymatic synthesis. Genetic engineering allows for the high-level production of these enzymes in various host systems. Escherichia coli (E. coli) is one of the most popular and well-established platforms for this purpose due to its rapid growth, well-understood genetics, and the availability of a vast array of molecular tools. frontiersin.org

The process involves cloning the gene encoding the desired sulfotransferase into a specialized expression vector. youtube.com This vector is then introduced into an E. coli host strain, often one that is optimized for protein production, such as the BL21 strain and its derivatives. youtube.com Expression of the recombinant enzyme is typically induced by adding a chemical agent, like Isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture medium. youtube.com This method has been successfully used to produce various functional carbohydrate sulfotransferases, including human heparan sulfate 3-O-sulfotransferase-1 and chondroitin-4-O-sulfotransferase. nih.govnih.gov While challenges such as the formation of insoluble protein aggregates known as inclusion bodies can occur, various strategies have been developed to overcome these issues. frontiersin.org Besides E. coli, other expression systems like the yeast Pichia pastoris have also been effectively used to produce glycosylated forms of sulfotransferases. nih.gov

Table 2: Common Host Systems for Recombinant Protein Expression

Host SystemOrganism TypeKey AdvantagesCommon Use
Escherichia coliBacteriumFast growth, low cost, high yield, well-established protocols. frontiersin.orgProduction of non-glycosylated proteins.
Pichia pastorisYeastCan perform post-translational modifications (e.g., glycosylation), high cell density cultures. nih.govProduction of eukaryotic proteins requiring modifications.
Baculovirus-Infected Insect CellsInsect CellsHigh-level expression, complex post-translational modifications similar to mammals. nih.govProduction of complex viral and mammalian proteins.
Mammalian Cells (e.g., HEK293, CHO)MammalianMost authentic post-translational modifications for human proteins. nih.govProduction of therapeutic proteins.

In Vivo Biosynthetic Routes

In living organisms, D-Mannose-6-O-sulphate is not synthesized as a free monosaccharide but rather as a modification on a mannose residue that is part of a larger glycan structure, such as an N-glycan on a glycoprotein (B1211001). The entire process is a highly organized metabolic pathway involving multiple precursors, enzymes, and cellular compartments.

Precursor Utilization and Metabolic Intermediates

The biosynthesis of any mannose-containing glycan begins with the availability of mannose in the cell. The primary source of mannose is typically glucose from the diet. oup.com Cellular metabolism converts glucose into fructose-6-phosphate (B1210287) (F6P). The enzyme phosphomannose isomerase (PMI) then catalyzes the isomerization of F6P to mannose-6-phosphate (M6P). oup.com Alternatively, free mannose can be taken up directly from the extracellular environment by specific transporters and subsequently phosphorylated to M6P by the enzyme hexokinase. oup.com

M6P is a central metabolic intermediate. For its incorporation into glycans, it must first be converted to mannose-1-phosphate by phosphomannomutase. Subsequently, the enzyme GDP-mannose pyrophosphorylase (GMPPB) activates mannose-1-phosphate using guanosine (B1672433) triphosphate (GTP) to form guanosine diphosphate-mannose (GDP-mannose). mdpi.com GDP-mannose is the activated sugar donor used by glycosyltransferases to add mannose units to growing glycan chains on proteins and lipids. mdpi.com

Role of Sulfur Donors in Biosulfation

All biological sulfation reactions depend on a single, universal sulfur donor molecule: 3'-phosphoadenosine-5'-phosphosulfate (PAPS). reactome.orgwikipedia.org The availability of PAPS is often the rate-limiting step for the entire sulfation process. nih.gov PAPS is synthesized in the cytosol of the cell from inorganic sulfate (SO₄²⁻) and two molecules of ATP in a two-step enzymatic reaction. reactome.orgrndsystems.com

Step 1: The enzyme ATP sulfurylase catalyzes the reaction between ATP and inorganic sulfate to produce adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate (PPi). wikipedia.org

Step 2: The enzyme APS kinase then phosphorylates APS at the 3' position, using another molecule of ATP, to yield PAPS. wikipedia.orgwikipedia.org

The bifunctional enzyme PAPS synthase (PAPSS) contains both the ATP sulfurylase and APS kinase domains and carries out this entire synthesis in vertebrates. reactome.org Once synthesized, PAPS is ready to be used by sulfotransferases to modify their respective substrates. nih.gov

Cellular Compartmentalization of Biosynthesis

The biosynthesis of a sulfated glycoprotein is a spatially segregated process, occurring in different compartments within the cell to ensure proper folding, modification, and trafficking.

Cytosol: The initial steps of precursor synthesis occur here. This includes the conversion of glucose to M6P and the synthesis of the activated sugar donor GDP-mannose. mdpi.com The universal sulfate donor, PAPS, is also synthesized entirely within the cytosol. wikipedia.orgreactome.org

Endoplasmic Reticulum (ER) and Golgi Apparatus: Glycosylation, the process of adding the glycan chains to proteins, begins in the ER and continues in the Golgi apparatus. Nucleotide sugar transporters, such as the GDP-mannose transporter, move GDP-mannose from the cytosol into the lumen of these organelles. researchgate.net

Golgi Apparatus: The final step, sulfation, occurs exclusively within the lumen of the Golgi apparatus. nih.govnih.gov Carbohydrate sulfotransferases are type II transmembrane proteins that reside in the Golgi membranes. nih.govnih.gov To fuel the sulfation reactions, PAPS is actively transported from its site of synthesis in the cytosol into the Golgi lumen by specific transporter proteins that function as PAPS/PAP antiporters. wikipedia.orgnih.gov As the glycoprotein transits through the Golgi cisternae, the resident sulfotransferases catalyze the transfer of sulfate from PAPS to the C-6 position of specific mannose residues, completing the biosynthesis of the D-Mannose-6-O-sulphate moiety on the glycan. nih.govbiorxiv.org

Glycobiological Significance and Molecular Recognition

Occurrence in N-Glycans and Other Glycoconjugates

D-Mannose-6-O-sulphate is a naturally occurring modification found on N-linked oligosaccharides of certain glycoproteins. nih.govresearchgate.net This sulfation adds to the structural and functional diversity of these complex carbohydrate structures.

A notable example of the occurrence of D-mannose-6-O-sulphate is in the N-linked oligosaccharides of lysosomal enzymes from the slime mold Dictyostelium discoideum. nih.govsigmaaldrich.com In these enzymes, such as cathepsin D, the major anionic oligosaccharide contains multiple charges, including three sulfate (B86663) esters and two mannose-6-phosphate (B13060355) residues. nih.gov A significant portion of the sulfate is found as mannose-6-sulfate. nih.gov The presence of this novel sulfated sugar was confirmed by chemical analysis, which involved measuring the formation of 3,6-anhydromannitol after specific chemical treatments. nih.gov The fact that these oligosaccharides are derived from standard high-mannose-type structures indicates a high degree of substitution on the mannose residues. nih.gov

Receptor-Ligand Interactions

The sulfated mannose residue plays a crucial role in mediating interactions between glycoproteins and specific receptors, a process fundamental to many cellular functions.

The recognition of D-mannose-6-O-sulphate can be understood by drawing parallels with the well-characterized mannose 6-phosphate (M6P) receptor system. nih.govnih.gov M6P receptors are responsible for targeting newly synthesized lysosomal enzymes to lysosomes. nih.govnih.gov This process relies on the specific recognition of M6P residues on the N-glycans of these enzymes. nih.govnih.gov Both cation-dependent and cation-independent M6P receptors exist, and their binding to M6P is essential for the proper trafficking of these enzymes. nih.govnih.gov The binding is pH-dependent, with optimal binding occurring in the trans-Golgi network and release of the ligand in the more acidic environment of the endosomes. nih.gov While the direct binding of D-mannose-6-O-sulphate to M6P receptors is not as extensively studied, the analogy suggests that the negatively charged sulfate group can mimic the phosphate (B84403) group, allowing for interaction with similar binding pockets. The structural basis for M6P recognition involves key amino acid residues that form a binding pocket accommodating the phosphate group and adjacent mannose rings. nih.gov It is plausible that a similar mechanism governs the recognition of sulfated glycans.

Quantitative studies on glycan-binding proteins have demonstrated the significant impact of sulfation on binding affinity. For instance, the human immune-inhibitory receptor Siglec-8 exhibits a strong preference for sulfated glycans. nih.gov Isothermal titration calorimetry (ITC) has been used to measure the binding affinity of Siglec-8 to various sulfated and non-sulfated sialyl Lewisx (sLex) glycan epitopes. The results show a significantly stronger binding for 6'-sulfo-sLex (6'S sLex) compared to its non-sulfated counterpart, with the interaction being driven by favorable enthalpic forces. nih.gov The addition of a sulfate group at the C6 position of the galactose moiety resulted in a 28-fold increase in binding affinity, indicating that 6'S sLex contains the minimal epitope for specific recognition by Siglec-8. nih.gov

Binding Affinities of Siglec-8 to Different Glycan Ligands
LigandDissociation Constant (Kd)Fold Increase in Affinity (compared to sLex)
sialyl Lewisx (sLex)High micromolar range1
6'-sulfo sialyl Lewisx (6'S sLex)Significantly lower than sLex28

The structural basis for the specific recognition of sulfated glycans has been elucidated through techniques like solution NMR spectroscopy. nih.govresearchgate.net In the case of Siglec-8, the structure of its N-terminal lectin domain in complex with 6'S sLex reveals a canonical motif for sialic acid recognition, which is extended by a secondary motif formed by unique loop regions. nih.gov This secondary motif specifically recognizes the 6-O-sulfated galactose, leading to a tight and unique specificity that distinguishes it from other members of the Siglec family. nih.gov The binding pocket is positively charged, accommodating the negatively charged sulfate and sialic acid residues. researchgate.net Structure-guided mutagenesis has confirmed that key contacts in both the sialic acid and sulfated galactose recognition sites are essential for high-affinity binding. nih.gov This dual recognition mechanism underscores the critical role of glycan sulfation in creating specific molecular interactions that are vital for immunological control of inflammation. nih.gov

Functional Implications in Protein Trafficking and Lysosomal Targeting (by analogy to the M6P pathway)

The functional role of D-Mannose-6-O-sulphate sodium salt in protein trafficking can be conceptually understood by drawing an analogy to the extensively characterized Mannose-6-Phosphate (M6P) pathway. The M6P pathway is a critical sorting mechanism that ensures the correct delivery of newly synthesized acid hydrolase enzymes to the lysosome. wikipedia.orgresearchgate.net These enzymes are synthesized in the endoplasmic reticulum and, upon entering the Golgi apparatus, are tagged with a specific recognition marker: the mannose-6-phosphate group. wikipedia.orgnih.govnih.gov

This tagging process is initiated in the cis-Golgi network and involves two key enzymes. nih.gov First, N-acetylglucosamine-1-phosphate transferase adds a GlcNAc-1-phosphate group to specific mannose residues on the N-linked oligosaccharides of the lysosomal hydrolases. wikipedia.orgyoutube.com Subsequently, a second enzyme removes the N-acetylglucosamine (GlcNAc) group, exposing the M6P marker. youtube.com

Once tagged, these proteins are recognized in the trans-Golgi network by specific M6P receptors (MPRs). wikipedia.orgmolbiolcell.org There are two main types of these P-type lectin receptors: the cation-dependent (CD-M6PR) and the cation-independent (CI-M6PR). nih.govnih.gov The binding of the M6P-tagged hydrolase to these receptors occurs at the slightly acidic pH of the trans-Golgi network (pH 6.5–6.7). wikipedia.org This receptor-ligand complex is then packaged into clathrin-coated vesicles which bud off and travel to the late endosomes. researchgate.netnih.gov The internal environment of the late endosomes is more acidic (pH ~6.0), which causes the dissociation of the hydrolase from the receptor. wikipedia.orgyoutube.com The enzyme is then delivered to the lysosome, while the M6P receptors are recycled back to the Golgi for another round of transport. wikipedia.orgnih.gov

By analogy, D-Mannose-6-O-sulphate, with its negatively charged sulfate group at the C-6 position, presents a structural parallel to M6P. The sulfate group, like the phosphate group, could potentially serve as a recognition signal for specific receptors, possibly even the M6P receptors themselves, as the distance of the negative charge from the pyranose ring is a key factor in recognition. nih.gov While this function is speculative for the sulfated form, its presence in some N-glycans on proteins like Dictyostelium discoideum cathepsin D and other lysosomal enzymes suggests a potential role in similar trafficking or recognition events. sigmaaldrich.comsigmaaldrich.com

Table 1: Key Proteins in the M6P-Dependent Lysosomal Targeting Pathway

Protein/Complex Function Location
N-acetylglucosamine-1-phosphate transferase (GlcNAc-1-phosphotransferase) Catalyzes the first step in creating the M6P marker by adding GlcNAc-1-phosphate to mannose residues. wikipedia.orgyoutube.com cis-Golgi
α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase Uncovers the M6P marker by removing the GlcNAc group. nih.gov Golgi
Cation-dependent M6P Receptor (CD-M6PR) Binds M6P-tagged hydrolases for transport. nih.govnih.gov trans-Golgi Network, Endosomes

Role in Host-Pathogen Interactions (conceptual, based on D-mannose research)

Based on extensive research into its parent compound, D-mannose, this compound can be conceptually implicated in mediating host-pathogen interactions. D-mannose is known to play a significant role, particularly in preventing bacterial infections of the urinary tract. nih.govresearchgate.net

Competitive Inhibition of Bacterial Adherence Mechanisms

The primary mechanism by which D-mannose prevents urinary tract infections (UTIs) is through competitive inhibition of bacterial adherence. mdpi.comnih.gov Many pathogenic bacteria, most notably uropathogenic Escherichia coli (UPEC), rely on their ability to attach to the host's epithelial cells to establish an infection and avoid being flushed out by urine flow. nih.govnih.gov This adhesion is primarily mediated by proteinaceous appendages on the bacterial surface called type 1 fimbriae. mdpi.com

At the very tip of these fimbriae is a lectin-like protein called FimH adhesin. nih.govmdpi.com FimH is a crucial virulence factor that specifically recognizes and binds to mannosylated glycoproteins, such as uroplakins, on the surface of bladder epithelial cells. mdpi.comnih.gov D-mannose shares a structural similarity with these mannose residues on the host cells. mdpi.com When present in sufficient concentration in the urine, free D-mannose acts as a decoy, binding to the FimH adhesins on the bacteria. nih.govmdpi.com This interaction "coats" the bacterial binding sites, physically preventing them from attaching to the urothelial cells. nih.gov This inhibition is a reversible, physical interaction based on hydrogen bonds and van der Waals forces, which does not alter the conformation of the FimH protein. nih.gov The bacteria, now unable to adhere to the bladder wall, are subsequently eliminated from the body during urination. nih.gov

Given that D-Mannose-6-O-sulphate retains the core D-mannose structure, it is conceivable that it could also function as a competitive inhibitor of FimH adhesin, potentially interfering with bacterial attachment in a similar manner.

Modulation of Microbial Virulence Factors

By effectively blocking the action of the FimH adhesin, D-mannose directly modulates a key microbial virulence factor. nih.gov The ability of UPEC to adhere to and subsequently invade bladder cells is fundamental to its pathogenicity and the establishment of both acute and recurrent UTIs. mdpi.comnih.gov By preventing this initial attachment, D-mannose interferes with the infection cascade at its earliest stage. nih.gov This anti-adhesive strategy is considered a promising approach because it targets a virulence mechanism rather than bacterial viability, which may reduce the selective pressure that leads to antibiotic resistance. mdpi.com

The action of D-mannose is specific to the interaction between the bacteria and the host cells; it does not appear to induce a direct pharmacological response in either the microorganism or human cells. nih.gov Its effect is based on physically preventing the interaction necessary for colonization. nih.gov Conceptually, D-Mannose-6-O-sulphate could exert a similar anti-virulence effect by saturating bacterial adhesins, thereby neutralizing a critical tool for pathogenesis.

Table 2: Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 204575-08-6 C₆H₁₁NaO₉S
D-Mannose-6-phosphate 3672-15-9 C₆H₁₃O₉P
D-Mannose 3458-28-4 C₆H₁₂O₆
N-acetylglucosamine 7512-17-6 C₈H₁₅NO₆
Cathepsin D 9025-26-7 Not Applicable

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the detailed molecular structure of D-Mannose-6-O-sulphate sodium salt. These techniques probe the molecule with various forms of energy and analyze the resulting spectra to reveal information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sulfation Position and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. nih.govwikipedia.orgcreative-biolabs.com For sulfated carbohydrates like this compound, NMR is crucial for confirming the position of the sulfate (B86663) group and the stereochemistry of the mannose ring. nih.govnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.gov The chemical shifts of the protons and carbons attached to the sulfated carbon (C6) are significantly different from those in unsubstituted mannose, allowing for the precise determination of the sulfation site. nih.gov Furthermore, coupling constants (J-values) between adjacent protons, obtained from ¹H-NMR spectra, are used to determine the relative stereochemistry of the hydroxyl groups on the mannose ring by applying the Karplus equation, which relates the coupling constant to the dihedral angle between the protons. nih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) can further aid in assigning the signals of the uronic acid type linked to amino sugars in more complex structures. nih.gov

Key Research Findings from NMR Analysis:

NMR ExperimentInformation ObtainedRelevance to D-Mannose-6-O-sulphate
¹H-NMR Provides information on proton chemical shifts and coupling constants.Determines the position of sulfation through downfield shifts of adjacent protons and confirms the stereochemistry of the mannose ring. nih.govnih.gov
¹³C-NMR Reveals the chemical environment of each carbon atom.Confirms the sulfation at the C6 position by a characteristic shift of the C6 signal. wikipedia.org
2D-NMR (e.g., COSY, HSQC) Establishes correlations between protons and carbons.Provides unambiguous assignment of all proton and carbon signals, confirming the overall structure. creative-biolabs.comnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Sulfate Group Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule. creative-biolabs.com For this compound, FT-IR is primarily used to confirm the presence of the sulfate group. nih.govnih.gov

The technique works by passing infrared radiation through a sample and measuring the amount of radiation absorbed at each wavelength. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. The presence of a sulfate group gives rise to characteristic absorption bands in the FT-IR spectrum. researchgate.netresearchgate.net Specifically, a strong absorption band is typically observed around 1255 cm⁻¹ due to the asymmetric stretching vibration of the S=O bond, and another band around 820 cm⁻¹ is attributed to the C-O-S stretching vibration. researchgate.net The region between 950 and 1200 cm⁻¹ is often considered the 'fingerprint' region for carbohydrates, providing information about the major chemical groups present. creative-biolabs.com

Characteristic FT-IR Absorption Bands for Sulfated Polysaccharides:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400O-H stretchingHydroxyl groups
~2900C-H stretchingAliphatic groups
~1255S=O asymmetric stretchingSulfate group researchgate.net
~1079C-O-C stretchingGlycosidic linkage researchgate.net
~820C-O-S stretchingSulfate ester linkage researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govnih.gov It is a primary tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.govresearchgate.net

Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed to ionize the molecule without significant degradation. acs.orgacs.org The resulting mass spectrum provides the precise molecular weight of the compound, which can be used to confirm its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) involves selecting a specific ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure, including the location of the sulfate group. researchgate.netacs.org The loss of the sulfate group is a characteristic fragmentation pathway for sulfated carbohydrates. acs.org

Key Information from Mass Spectrometry Analysis:

MS TechniqueInformation ProvidedApplication to D-Mannose-6-O-sulphate
ESI-MS Accurate molecular weight determination of polar molecules in solution. nih.govConfirms the molecular weight and elemental formula.
MALDI-MS Analysis of larger molecules and complex mixtures. acs.orgacs.orgCan be used for high-throughput analysis.
Tandem MS (MS/MS) Structural information from fragmentation patterns. researchgate.netConfirms the position of the sulfate group through characteristic fragment ions. acs.org

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.govnih.gov For this compound, HPLC is a crucial tool for purity assessment. sigmaaldrich.comlgcstandards.com

The separation can be achieved using various column chemistries, such as reversed-phase or ion-exchange chromatography. waters.comresearchgate.net In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is influenced by its polarity. For sulfated monosaccharides, derivatization with a labeling agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed to enhance detection and separation. nih.gov The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for research applications. sigmaaldrich.com HPLC can also be used to separate and quantify different sulfated disaccharides in a mixture. researchgate.net Furthermore, multidimensional HPLC mapping techniques have been developed for the structural analysis of sulfated N-glycans. oup.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique for the separation and qualitative analysis of compounds. creative-biolabs.comtandfonline.com It is often used as a preliminary method to assess the purity of this compound and to monitor the progress of chemical reactions. sigmaaldrich.com

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a plate. ptfarm.pl The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. researchgate.net The separated spots are visualized using a suitable reagent. tandfonline.com The purity is qualitatively assessed by the presence of a single spot. sigmaaldrich.com TLC can effectively separate glycosaminoglycan oligosaccharides based on their size and sulfation level. nih.gov

Comparison of Chromatographic Techniques for Purity Assessment:

TechniquePrincipleAdvantagesLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. nih.govHigh resolution, quantitative, reproducible. nih.govMore complex instrumentation and higher cost.
TLC Differential partitioning between a liquid mobile phase and a solid stationary phase on a plate. creative-biolabs.comSimple, rapid, low cost, multiple samples can be run simultaneously. creative-biolabs.comLower resolution, primarily qualitative.

Gas Chromatography–Mass Spectrometry (GC-MS) for Hydrolysate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful technique for determining the monosaccharide composition of complex carbohydrates, including sulfated structures like this compound. The analysis is performed on the hydrolysate of the compound, which involves cleaving the glycosidic and sulfate bonds to release the constituent monosaccharides.

Once derivatized, the sample is injected into the gas chromatograph, where the volatile mannose derivative is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, which ionizes the molecule and fragments it in a reproducible manner. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for the unambiguous identification of the monosaccharide by comparison to spectral libraries of known standards. researchgate.net

While GC-MS is highly effective for identifying and quantifying the core monosaccharide (mannose), it is important to note that information about the original sulfation is lost during the initial hydrolysis step. The analysis confirms the identity of the sugar backbone but does not provide data on the position or presence of the sulfate group on the parent molecule.

Table 1: Derivatization Techniques for GC-MS Analysis of Monosaccharides

Derivatization MethodReagentsPrincipleAdvantagesReference
Trimethylsilylation (TMS)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS)Replaces active hydrogens on hydroxyl groups with a TMS group (-Si(CH₃)₃), increasing volatility.Well-established, effective for many functional groups. Automated protocols are available. nih.gov
Acetylation (as Alditol Acetates)Sodium borohydride, Acetic anhydride, PyridineReduces the sugar to its corresponding alditol, followed by acetylation of hydroxyl groups. This eliminates the formation of anomeric isomers.Produces a single peak for each sugar, simplifying chromatograms. glycopedia.eu
Methoximation-Trimethylsilylation (MeOx-TMS)Methoxamine hydrochloride in pyridine, followed by a silylating agent (e.g., BSTFA).A two-step process where the carbonyl group is first converted to a methoxime, followed by silylation of hydroxyl groups.Prevents the formation of multiple sugar anomers, leading to cleaner chromatograms and simpler data interpretation. researchgate.netrsc.org
Diethyldithioacetal DerivatizationEthanethiol, Trifluoroacetic acid (TFA), followed by silylation or acetylation.Converts aldoses to their open-chain diethyldithioacetal form, which is then derivatized.Gives a single derivative peak for each aldose and uronic acid. nih.govresearchgate.net

Enzymatic Assays for Quantification and Functional Characterization

Enzymatic assays offer high specificity and sensitivity for the quantification and functional characterization of D-Mannose-6-O-sulphate and its components. These methods leverage the precise catalytic action of enzymes to measure concentrations or probe molecular functions.

For quantification, a common strategy involves a coupled-enzyme system to measure the amount of D-mannose released from the parent compound. This requires an initial desulfation step, which can be achieved using a specific sulfatase enzyme. Once D-mannose is liberated, it can be quantified using a series of linked enzymatic reactions that culminate in the production of a chromophore or fluorophore, typically NADPH, which can be measured spectrophotometrically at 340 nm. researchgate.netresearchgate.net A widely used assay involves the following sequence:

Hexokinase (HK): Catalyzes the phosphorylation of D-mannose to D-mannose-6-phosphate, using ATP.

Phosphomannose Isomerase (PMI): Converts D-mannose-6-phosphate into D-fructose-6-phosphate. nih.gov

Phosphoglucose (B3042753) Isomerase (PGI): Isomerizes D-fructose-6-phosphate to D-glucose-6-phosphate.

Glucose-6-Phosphate Dehydrogenase (G6PDH): Oxidizes D-glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone, reducing NADP+ to NADPH in the process. researchgate.net

The amount of NADPH produced is directly proportional to the initial concentration of D-mannose in the sample. researchgate.net This method is highly specific, and by first removing interfering sugars like glucose, its accuracy can be further enhanced. oup.comnih.gov

For functional characterization, enzymes are used as tools to confirm the structure of D-Mannose-6-O-sulphate. The use of a specific sulfatase , an enzyme that cleaves sulfate esters, can definitively prove the presence of the sulfate group. researchgate.net By analyzing the sample before and after sulfatase treatment (e.g., with HPAEC-PAD), the disappearance of the D-Mannose-6-O-sulphate peak and the appearance of a D-mannose or D-mannose-6-phosphate peak would confirm the sulfated nature of the compound. Furthermore, enzymes like Mannose-6-Phosphate (B13060355) Isomerase (M6PI) , which specifically act on mannose-6-phosphate, can be used to characterize the desulfated product, confirming the C6 position of the sugar's phosphorylation (and by extension, the original sulfation). nih.gov

Table 2: Key Enzymes in the Analysis of D-Mannose-6-O-sulphate

EnzymeEC NumberFunction in AssayApplicationReference
SulfataseEC 3.1.6.-Catalyzes the hydrolysis of sulfate esters.Functional Characterization (Confirms presence of sulfate group). researchgate.net
Hexokinase (HK)EC 2.7.1.1Phosphorylates D-mannose to D-mannose-6-phosphate.Quantification (First step in coupled assay). researchgate.net
Mannose-6-Phosphate Isomerase (M6PI)EC 5.3.1.8Interconverts D-mannose-6-phosphate and D-fructose-6-phosphate.Quantification & Functional Characterization. nih.gov
Phosphoglucose Isomerase (PGI)EC 5.3.1.9Interconverts D-fructose-6-phosphate and D-glucose-6-phosphate.Quantification (Part of coupled assay). oup.com
Glucose-6-Phosphate Dehydrogenase (G6PDH)EC 1.1.1.49Oxidizes D-glucose-6-phosphate, producing NADPH.Quantification (Final, signal-generating step). researchgate.net

Advanced Glycomics and Proteomics Approaches for Glycan Analysis

To fully characterize D-Mannose-6-O-sulphate, especially within a biological context such as part of a larger glycan or attached to a protein, advanced analytical techniques are indispensable. Glycomics and proteomics approaches provide detailed structural information, from mapping and profiling entire glycan structures to identifying their attachment sites on proteins. oup.com

Glycan Mapping and Profiling

Glycan mapping and profiling techniques are used to separate and identify individual glycan structures from a complex mixture. creative-biolabs.com These methods are essential for analyzing the compound either in its pure form or as a component of more complex glycoconjugates.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a premier method for the analysis of charged carbohydrates. creative-biolabs.com Because the sulfate group imparts a strong negative charge, D-Mannose-6-O-sulphate can be effectively separated and quantified directly, without the need for derivatization. thermofisher.com The separation occurs on a strong anion-exchange column under high pH conditions, which renders the hydroxyl groups of the carbohydrate slightly anionic, facilitating interaction with the stationary phase. Detection is achieved via pulsed amperometry, where the carbohydrate is oxidized at the surface of a gold electrode, providing highly sensitive and specific detection. thermofisher.comthermofisher.com This technique is particularly well-suited for resolving phosphorylated and sulfated monosaccharides. thermofisher.comuga.edu

Hydrophilic Interaction Chromatography (HILIC) coupled with fluorescence detection or mass spectrometry is another cornerstone of glycan profiling. acs.orgwaters.com In this approach, glycans (which could contain D-Mannose-6-O-sulphate) are first enzymatically or chemically released from glycoproteins. The released glycans are then tagged with a fluorescent label, such as RapiFluor-MS or 2-aminobenzamide (B116534) (2-AB), which enhances detection sensitivity. The labeled glycans are then separated by HILIC, which partitions them based on their hydrophilicity. This method provides a detailed profile of the different glycan structures present in a sample. waters.com

Table 3: Comparison of Glycan Mapping and Profiling Techniques

TechniquePrincipleSample PreparationPrimary Application for D-Mannose-6-O-sulphateReference
HPAEC-PADAnion-exchange separation of charged carbohydrates at high pH with electrochemical detection.Minimal; no derivatization required.Direct, sensitive quantification and analysis of the intact sulfated monosaccharide. creative-biolabs.comthermofisher.comthermofisher.com
UPLC-HILIC-FLDSeparation of polar molecules based on hydrophilicity.Requires release from protein (if applicable) and fluorescent labeling (e.g., RapiFluor-MS).Profiling of complex glycan structures containing the sulfated mannose residue. waters.com

Sulfated Glycan Enrichment Strategies

Sulfated glycans and glycopeptides are often present in very low abundance in biological samples, making their detection and characterization challenging. acs.orgacs.org Therefore, enrichment strategies that selectively isolate these molecules are crucial for successful analysis by mass spectrometry or other techniques. These methods typically exploit the unique negative charge imparted by the sulfate group.

Strong Anion-Exchange (SAX) Chromatography is a widely used method for enriching sulfated species. This technique separates molecules based on the strength of their interaction with a positively charged stationary phase. By applying a salt gradient (e.g., sodium acetate), neutral and less-charged molecules can be washed away, while highly charged sulfated glycans are retained and can be eluted in separate fractions. This allows for the separation of non-sulfated, mono-sulfated, and di-sulfated glycans from each other. nih.gov

The Sulfate-Emerging (SE) Method is a novel enrichment procedure designed to enhance the selectivity for sulfated glycopeptides. acs.org This charge-controlling method involves a combination of protease digestion and chemical modification with acetohydrazide. The chemical modification neutralizes the free carboxyl groups of the peptides, thereby accentuating the relative negative charge of the sulfate group. This makes the sulfated glycopeptides stand out, allowing for more effective enrichment using subsequent ion-exchange chromatography. nih.gov

Other materials, such as titanium dioxide (TiO₂) and porous graphitized carbon, have also been explored for the enrichment of glycans and glycopeptides, though their selectivity for sulfated species can be variable compared to charge-based methods. acs.orgcreative-proteomics.com

Table 4: Strategies for the Enrichment of Sulfated Glycans and Glycopeptides

Enrichment StrategyPrincipleTarget MoleculeKey AdvantageReference
Strong Anion-Exchange (SAX) ChromatographySeparation based on the strong negative charge of the sulfate group(s).Sulfated Glycans/GlycopeptidesCan separate glycans based on the degree of sulfation (mono-, di-, etc.). nih.gov
Sulfate-Emerging (SE) MethodChemical modification to neutralize peptide carboxyl groups, enhancing the relative charge of the sulfate group for subsequent ion-exchange chromatography.Sulfated GlycopeptidesIncreases the specificity of enrichment for sulfated glycopeptides from complex peptide mixtures. acs.orgnih.gov
Lectin Affinity ChromatographyUses lectins (proteins that bind specific sugar structures) immobilized on a solid support.Glycoproteins/GlycopeptidesEnriches for glycoproteins generally, but no single lectin is specific for all sulfated glycans. acs.org

Mass Spectrometry-Based Glycoproteomics

Mass spectrometry (MS)-based glycoproteomics aims to identify glycoproteins and characterize their attached glycan structures, including the specific sites of glycosylation. nih.govnih.gov Analyzing a glycopeptide containing D-Mannose-6-O-sulphate presents a significant challenge due to the labile nature of the sulfate group, which can be easily lost during the ionization and fragmentation processes of MS analysis. acs.org

The analysis of intact glycopeptides is typically performed using tandem mass spectrometry (MS/MS). In this "bottom-up" approach, glycoproteins are digested into smaller peptides, which are then analyzed. nih.gov Different fragmentation techniques can be employed, each providing complementary information.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are common fragmentation methods where precursor ions are fragmented by collision with an inert gas. premierbiosoft.com HCD is particularly useful for generating diagnostic oxonium ions—small, glycan-derived fragment ions that can indicate the monosaccharide composition of the glycan. acs.org However, both CID and HCD often cause the labile sulfate group and the entire glycan to detach from the peptide, making it difficult to determine the exact site of glycosylation. nih.gov

Electron Transfer Dissociation (ETD) and its hybrid, Electron Transfer/Higher-Energy Collision Dissociation (EThcD) , are non-ergodic fragmentation methods that are exceptionally well-suited for analyzing labile post-translational modifications like glycosylation and sulfation. acs.orgnih.gov ETD induces fragmentation of the peptide backbone (producing c- and z-type ions) while leaving the delicate glycan structure and its modifications intact on the resulting peptide fragments. thermofisher.com This allows for confident sequencing of the peptide and, crucially, the unambiguous localization of the D-Mannose-6-O-sulphate-containing glycan to a specific asparagine residue. thermofisher.com EThcD combines ETD with supplemental HCD activation, generating a rich spectrum containing both peptide backbone fragments (from ETD) and glycan oxonium ions (from HCD), providing comprehensive structural information in a single experiment. nih.govresearchgate.net

Table 5: Comparison of MS/MS Fragmentation Methods for Sulfated Glycopeptide Analysis

Fragmentation MethodPrinciplePrimary Fragment IonsStrengths for Sulfated GlycopeptidesLimitationsReference
HCD (Higher-Energy Collisional Dissociation)Collisional activation of precursor ions in a collision cell.b-, y-ions (peptide); Y-ions, Oxonium ions (glycan)Generates diagnostic oxonium ions to confirm monosaccharide composition.Often results in neutral loss of the labile glycan and sulfate group, hindering site localization. acs.orgnih.gov
ETD (Electron Transfer Dissociation)Electron transfer from a radical anion to a multiply charged precursor ion, inducing backbone cleavage.c-, z-ions (peptide)Preserves labile modifications like sulfation and the entire glycan on peptide fragments, enabling unambiguous site localization.Less efficient for precursors with low charge states. premierbiosoft.comthermofisher.com
EThcD (Electron Transfer/Higher-Energy Collision Dissociation)Combines ETD with HCD-type supplemental activation.c-, z-, b-, y-ions, Oxonium ionsProvides comprehensive data in one spectrum: peptide sequence and site localization (from ETD) plus glycan composition (from HCD).Complex instrumentation; data analysis can be more involved. nih.govresearchgate.net

Compound Index

Research Applications and Emerging Areas

Use as a Biochemical Reagent and Reference Material in Glycochemistry

D-Mannose-6-O-sulphate sodium salt serves as a crucial tool in the field of glycochemistry. It is utilized as a reference standard for the chemical analysis of glycans containing mannose-6-sulfate. sigmaaldrich.com This is particularly important as mannose-6-sulfate is found in certain N-glycans on proteins, such as those in the lysosomal enzyme cathepsin D from Dictyostelium discoideum and various other lysosomal enzymes. sigmaaldrich.com Its availability as a high-purity reference material from suppliers like Biosynth and LGC Standards facilitates accurate identification and quantification in complex biological samples. biosynth.comlgcstandards.com

The compound is a synthetic sugar derivative used in the preparation of biopolymers. biosynth.com It is structurally a complex carbohydrate containing both saccharide and phosphate (B84403) groups, and it has been modified to include methyl groups for use in click chemistry reactions. biosynth.com This makes it a valuable reagent for researchers studying the structure and function of sulfated glycans and their roles in biological processes.

Applications in Biopolymer and Material Science Research

The unique structure of this compound lends itself to applications in the creation of advanced biomaterials.

A significant application lies in its incorporation into polymeric scaffolds using click chemistry. biosynth.com This method allows for the efficient and specific covalent conjugation of molecules. acs.org The presence of modifiable groups in this compound enables its attachment to polymers, creating materials with tailored properties. biosynth.com Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful technique for these modifications due to its high efficiency and biocompatible reaction conditions. acs.org This approach is instrumental in developing functionalized biomaterials for various biomedical applications.

The incorporation of this compound into polymers leads to the development of novel glycomaterials. These materials are of interest in biomedical research for applications such as tissue engineering and drug delivery. The sulfated mannose moiety can mimic the structure of naturally occurring glycosaminoglycans, which are essential components of the extracellular matrix. This can influence cell behavior, such as adhesion, proliferation, and differentiation, making these materials promising for creating bioactive scaffolds that can guide tissue regeneration.

Precursor in the Synthesis of Bioactive Compounds

This compound also holds potential as a starting material for the synthesis of various bioactive molecules.

Research has shown that mannan (B1593421), a polysaccharide of mannose, and its derivatives can stimulate the immune system. nih.govgoogle.com These molecules can bind to receptors on antigen-presenting cells like dendritic cells, leading to their maturation and the initiation of an immune response. nih.gov While direct synthesis from this compound is a conceptual area, the principle of using mannose derivatives to create immune-stimulatory agents is established. For instance, oxidized mannan has been shown to induce strong cytotoxic T lymphocyte responses against tumor antigens. nih.gov

The potential of D-mannose and its derivatives in cancer therapy is an active area of investigation. prevailovercancer.comfrontiersin.orgnih.gov D-mannose itself has been shown to interfere with glucose metabolism in cancer cells, a phenomenon known as the Warburg effect, thereby inhibiting tumor growth. prevailovercancer.com Furthermore, some D-mannose derivatives have demonstrated cytotoxic activity against various cancer cell lines. google.comnih.gov While research has not yet specifically utilized this compound for this purpose, its structure as a mannose derivative makes it a conceptual candidate for the development of novel antitumor agents. The synthesis of conjugates using click chemistry, for example, could be a strategy to create targeted cancer therapies. nih.gov Studies have shown that mannose can enhance the effectiveness of chemotherapy drugs and radiation therapy in certain cancers. prevailovercancer.com

Modulators of Cellular Metabolism in Research Models

Currently, there is a notable gap in published research specifically investigating this compound as a direct modulator of cellular metabolism in research models. The metabolic effects of related compounds, such as D-mannose, are well-documented, showing influences on glycolysis, T-cell differentiation, and tumor growth. nih.govnih.gov For instance, the accumulation of D-mannose-6-phosphate, the phosphorylated form, can interfere with glucose metabolism and inhibit enzymes like hexokinase and phosphoglucose (B3042753) isomerase. nih.gov

However, analogous studies detailing how the substitution of the phosphate with a sulphate group at the 6-position of mannose impacts metabolic pathways are not yet available. Research on broader sulfated polysaccharides has shown they can modulate gut microbiota and their metabolites, but these findings on complex polymers cannot be directly extrapolated to the specific monosaccharide Man-6-S. wikipedia.org The interaction of sulfated glycopolymers with key immune receptors like the mannose receptor (CD206) has been explored, suggesting that sulfation patterns are critical for receptor binding and cellular response, an area that holds potential for future investigation with Man-6-S. acs.org

Development of Research Tools for Glycosylation and Sulfation Studies

The primary application of this compound in the research community is as a specialized analytical tool and reference material. sigmaaldrich.comscbt.com Its commercial availability facilitates its use in the chemical analysis of N-glycans to identify and quantify this specific sulfated modification. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalfa-chemistry.com

The discovery of Man-6-S as a naturally occurring component of N-linked oligosaccharides on lysosomal enzymes in the slime mold Dictyostelium discoideum established its biological relevance. nih.govnih.gov In this context, Man-6-S is a crucial part of a highly immunogenic antigenic determinant. nih.gov The characterization of oligosaccharides from this organism revealed that the major anionic structures contain multiple charges from both sulfate (B86663) esters and phosphodiesters, with Man-6-S being a key sulfated residue. nih.gov

This has led to the use of this compound as a standard for:

Chromatography and Mass Spectrometry: It serves as a reference standard in techniques like High-Performance Liquid Chromatography (HPLC) to identify the presence of this modification in complex biological samples. nih.gov

Immunological Studies: As part of a known antigenic determinant in Dictyostelium, it can be used in studies related to the immune response to glycoproteins from this organism. nih.gov

Enzyme Specificity Assays: It can be used to probe the substrate specificity of sulfatases and other glycan-modifying enzymes.

The table below summarizes the key characteristics of this compound as a research chemical.

PropertyValueReferences
Alternate Name Man-6S scbt.com
Molecular Formula C₆H₁₁NaO₉S scbt.com
Molecular Weight 282.20 g/mol scbt.com
CAS Number 204575-08-6 scbt.com
Primary Application Occurs in some N-glycans on proteins; used as a reference material for chemical analysis. sigmaaldrich.comscbt.com

Future Directions in this compound Research

The research landscape for this compound is nascent, with many potential avenues for exploration. Future studies will likely build upon the foundational knowledge of its existence in Dictyostelium and the broader understanding of sulfated glycans' roles in biology.

A significant area for future research is the exploration of biological roles for Man-6-S beyond Dictyostelium. While the lysosomal targeting of enzymes in mammals is famously dependent on mannose-6-phosphate (B13060355) (M6P) recognition by M6P receptors, the existence of Man-6-S raises questions about whether sulfated monosaccharides could play a similar or alternative role in certain contexts or organisms. nih.govnih.gov Research has shown that M6P-independent targeting pathways for lysosomal enzymes exist, which rely on protein-specific recognition. nih.gov Future studies could investigate if Man-6-S is a part of any such pathway.

Key research questions include:

Is Man-6-S present on glycoproteins in other organisms, including mammals?

Can Man-6-S be recognized by specific lectins or receptors, such as the mannose receptor, which is known to bind some sulfated glycoproteins? wikipedia.org

Does this modification play a role in modulating protein function, stability, or protein-protein interactions?

The development of novel synthetic methodologies is crucial for advancing the study of sulfated carbohydrates. While general methods for sulfating polysaccharides and synthesizing various monosaccharide derivatives exist, creating specific isomers and analogs of D-Mannose-6-O-sulphate remains a complex challenge. uwaterloo.camdpi.comnih.gov

Future synthetic chemistry efforts could focus on:

Regioselective Synthesis: Developing methods to selectively sulfate other hydroxyl groups on the mannose ring to create a library of sulfated mannose isomers for comparative biological testing.

Synthesis of Non-hydrolyzable Analogs: Creating analogs where the sulfate group is replaced with a more stable linkage to act as inhibitors for enzymes like sulfatases, which could be valuable tools for studying their function.

Enzymatic Synthesis: Exploring the potential of sulfotransferases for the chemoenzymatic synthesis of Man-6-S and its analogs, which could offer high specificity and yield. acs.org

Systems biology and computational modeling offer powerful tools to predict and understand the interactions of glycans. While force fields and web-based builders for modeling glycosaminoglycans (GAGs) are being developed, similar resources for specifically modeling sulfated monosaccharides like Man-6-S are less mature. uga.edufrontiersin.org

Future integration could involve:

Computational Docking: Performing molecular docking studies to predict whether Man-6-S can bind to the active sites of receptors known to interact with M6P or other sulfated ligands, such as the M6P receptors or the mannose receptor. nih.govnih.gov

Glycan Microarrays: Including Man-6-S and its synthetic analogs on glycan microarrays to screen for novel protein-binding partners on a large scale.

Pathway Modeling: Integrating data on sulfotransferases and sulfatases into metabolic pathway models (e.g., KEGG) to better understand the biosynthesis and degradation of sulfated monosaccharides. genome.jp This could help predict how cellular levels of Man-6-S might be regulated and what its metabolic fate might be.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and identity of D-mannose-6-O-sulphate sodium salt in synthetic batches?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a purity threshold of ≥98% (dry basis) and enzymatic assays to validate the absence of impurities like fructose-1,6-bisphosphate or glucose-6-phosphate . Complementary techniques such as nuclear magnetic resonance (NMR) or mass spectrometry (MS) can confirm structural integrity via characteristic peaks (e.g., InChI key: CHIBNKGHYAQTQY-UHFFFAOYSA-L) .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

  • Methodological Answer : The compound is water-soluble (~50 mg/mL), but solubility may vary with pH and ionic strength. For reproducible results, prepare stock solutions in deionized water at neutral pH (7.0–7.4) and filter-sterilize (0.22 µm) to remove particulate matter. Pre-warm solutions to 37°C if used in cell-based assays .

Q. What protocols are established for synthesizing this compound with minimal contamination from intermediates?

  • Methodological Answer : Synthesis typically involves sulfation of D-mannose-6-phosphate using sulfur trioxide complexes, followed by sodium salt precipitation. Critical steps include (i) monitoring reaction progress via thin-layer chromatography (TLC), (ii) recrystallization in ethanol-water mixtures to remove unreacted intermediates, and (iii) lyophilization for stability .

Advanced Research Questions

Q. How should researchers address discrepancies in reported enzymatic activity data involving this compound (e.g., conflicting Km values)?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., buffer composition, temperature). Standardize protocols by:

  • Using a validated phosphomannomutase (PMM) assay at 25°C in Tris-HCl buffer (pH 7.5) with 2 mM MgCl₂ .
  • Including internal controls (e.g., D-glucose-6-phosphate as a comparator) to normalize kinetic parameters .
  • Applying Michaelis-Menten curve fitting with outlier detection to exclude non-linear data points .

Q. What experimental designs are optimal for studying the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Prepare solutions in simulated physiological buffers (e.g., PBS or RPMI-1640) and incubate at 37°C.
  • Monitor degradation via HPLC at 0, 24, 48, and 72 hours, quantifying residual intact compound and breakdown products (e.g., inorganic sulfate) .
  • Use Arrhenius modeling to predict shelf-life under long-term storage (-20°C) .

Q. How can researchers resolve conflicting data on the compound’s interaction with cation-dependent enzymes (e.g., Na⁺ vs. K⁺ effects)?

  • Methodological Answer : Perform ion-exchange experiments:

  • Replace sodium ions with potassium or barium salts (e.g., D-mannose-6-phosphate barium salt) to test cation specificity .
  • Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual cations in enzyme mixtures and correlate with activity changes .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in studies using this compound?

  • Methodological Answer : Apply non-linear regression models (e.g., log-logistic or four-parameter logistic curves) to EC₅₀/IC₅₀ calculations. For multi-variable datasets (e.g., enzyme inhibition + cell viability), use multivariate analysis of variance (MANOVA) to account for correlated outcomes .

Q. How should researchers validate the specificity of this compound in competitive binding assays?

  • Methodological Answer : Include orthogonal assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly. Compare results with negative controls (e.g., D-glucose-6-sulphate) to rule out non-specific interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.